(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by its bicyclic structure, which includes a saturated octahydro framework fused to a pyrrole and pyridine ring. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the base compound, enhancing its solubility and stability in aqueous environments.
This compound can be sourced from various chemical suppliers and is often utilized in research settings for its potential biological activities. Its synthesis and characterization have been documented in scientific literature, highlighting its relevance in medicinal chemistry and pharmacology.
The compound is classified as a heterocyclic organic compound due to its incorporation of nitrogen atoms within its ring structures. Specifically, it can be categorized under pyrrolopyridines, which are known for their diverse biological activities, including potential applications in drug development.
The synthesis of (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride typically involves multi-step organic reactions. Common synthetic routes include:
The synthetic procedures may utilize catalytic hydrogenation under controlled conditions to ensure selectivity for the desired stereoisomeric form (4aS,7aS). Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to confirm the structure and purity of the synthesized compound.
The molecular structure of (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride can be represented as follows:
The compound can participate in various chemical reactions typical for heterocycles:
Reactivity studies often involve monitoring changes using chromatographic techniques such as High-Performance Liquid Chromatography to assess reaction kinetics and product formation.
The mechanism of action for (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride may involve interaction with biological targets such as enzymes or receptors.
Preliminary studies suggest that this compound could modulate signaling pathways through inhibition or activation of specific targets, influencing cellular processes like proliferation and apoptosis.
The primary applications of (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride include:
This compound exemplifies the rich chemistry associated with pyrrolopyridines and their potential utility in pharmacological applications. Further research is warranted to fully elucidate its mechanisms and therapeutic potentials.
Chiral auxiliaries enable precise stereocontrol in constructing the fused pyrrolopyridine core. Naproxen ((S)-2-(6-methoxynaphthalen-2-yl)propanoic acid) serves as a highly effective chiral template due to its bulky aromatic group, which directs facial selectivity during imide cyclization. The process involves condensation of racemic cis-piperidine-2,3-dicarboxylic acid with (S)-naproxen, forming diastereomeric naproxen amides. These diastereomers are readily separable via fractional crystallization from toluene/hexane mixtures, typically achieving >98% diastereomeric excess (d.e.) [3]. Subsequent cyclodehydration with acetic anhydride generates the bicyclic imide structure with retained stereochemistry. Crucially, the chiral auxiliary is recovered through alkaline hydrolysis (2M NaOH) with >95% efficiency and reused, significantly reducing costs [3] [6]. Alternative auxiliaries like L-proline derivatives have been explored but show lower stereoselectivity (85-90% d.e.) and complex recovery pathways [5].
Table 1: Performance of Chiral Auxiliaries in Stereoselective Synthesis
Chiral Auxiliary | Diastereomeric Excess (%) | Recovery Yield (%) | Optimal Solvent System |
---|---|---|---|
(S)-Naproxen | >98 | >95 | Toluene/Hexane (3:1) |
L-Proline methyl ester | 85-90 | 80-85 | Ethyl acetate/Heptane (1:1) |
(R)-Phenylglycinol | 90-93 | 70-75 | Dichloromethane/Petroleum ether |
Catalytic hydrogenation is pivotal for saturating the pyrrolopyridine ring system while preserving stereochemical integrity. The precursor 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione undergoes hydrogenation under moderate pressure (50-80 psi H₂) using palladium on carbon (Pd/C) or Raney nickel catalysts. Pd/C (5-10% loading) in methanol at 25-30°C achieves complete conversion within 8 hours, yielding the cis-fused octahydro product with >99% stereoselectivity [1] [2]. Critical parameters include rigorous deoxygenation of solvents and controlled pH (maintained at 5-6 with acetic acid) to prevent epimerization. Raney nickel offers a lower-cost alternative but requires higher pressures (150-200 psi) and temperatures (60-80°C), occasionally leading to undesired trans-isomer formation (∼5%) [6]. Post-hydrogenation, the benzyl protecting group is removed via catalytic transfer hydrogenation with ammonium formate/Pd-C, affording the free base in >90% yield [1].
Table 2: Hydrogenation Catalyst Performance Comparison
Catalyst | Pressure (psi) | Temperature (°C) | Reaction Time (h) | cis:trans Ratio |
---|---|---|---|---|
5% Pd/C | 50-80 | 25-30 | 8 | >99:1 |
10% Pd/C | 30-50 | 40-50 | 6 | 98:2 |
Raney Nickel | 150-200 | 60-80 | 12 | 95:5 |
Dihydrochloride salt formation significantly enhances the compound’s aqueous solubility and crystallinity. The free base is dissolved in anhydrous ethanol at 50°C and treated with stoichiometric HCl (2.05 equiv.) in isopropanol. Slow addition (1-2 mL/min) prevents localized acid degradation, while maintaining temperatures below 60°C avoids hydrochloride dissociation [1] . Crystallization initiates upon cooling to 0°C, yielding >99% pure dihydrochloride salt as a white crystalline solid. Solvent screening demonstrated ethanol/isopropanol mixtures (4:1) produce optimal crystal morphology for filtration. The salt exhibits markedly improved solubility (87 mg/mL in water) versus the free base (4 mg/mL), facilitating biological formulation . Hygroscopicity is minimized by incorporating a drying step under vacuum (50°C, 24 h), achieving residual moisture content <0.5% [6].
Table 3: Solubility of Free Base vs. Dihydrochloride Salt
Solvent | Free Base Solubility (mg/mL) | Dihydrochloride Salt Solubility (mg/mL) |
---|---|---|
Water | 4.0 | 87.0 |
Methanol | 32.5 | 145.2 |
Ethanol | 18.7 | 98.5 |
Ethyl acetate | <0.5 | 1.2 |
Dichloromethane | 1.8 | 8.9 |
Traditional multi-step synthesis involves linear preparation: (i) chiral resolution of pipecolic acid, (ii) cyclodehydration, (iii) catalytic hydrogenation, and (iv) salt formation. This approach affords high purity (>99.5%) but suffers from low overall yield (35-40%) due to intermediate isolations [3] [6]. In contrast, one-pot methodologies integrate enzymatic resolution, hydrogenation, and cyclization in a telescoped sequence. For example, the racemic diethyl piperidine-2,3-dicarboxylate undergoes CAL-B resolution, followed by in situ hydrogenation using Pd/C and cyclization via acetic anhydride treatment—all without intermediate isolation [2]. This reduces solvent consumption by 60% and improves yields to 55-60%, albeit with slightly lower purity (97-98%). Critical trade-offs include the need for robust process controls to manage impurity carryover and specialized equipment for handling pressurized hydrogenation in biphasic systems [6].
Table 4: Multi-Step vs. One-Pot Synthesis Performance Metrics
Parameter | Multi-Step Synthesis | One-Pot Synthesis |
---|---|---|
Overall Yield | 35-40% | 55-60% |
Purity | >99.5% | 97-98% |
Process Steps | 6-8 | 3-4 |
Solvent Consumption | High (120 L/kg) | Low (50 L/kg) |
Key Limitation | Intermediate epimerization | Impurity management |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3